6-Bromofuro[3,2-b]pyridine-2-carboxylic acid
Description
Molecular Formula: C₈H₅BrNO₃ CAS Number: 112372-14-2 Structural Features: This compound consists of a fused furo[3,2-b]pyridine core with a carboxylic acid group at the 2-position and a bromine substituent at the 6-position (Figure 1). The fusion of the furan and pyridine rings creates a planar, aromatic heterocyclic system, while the bromine atom enhances electrophilic reactivity, making it a versatile intermediate in medicinal and organic chemistry .
Properties
IUPAC Name |
6-bromofuro[3,2-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-6-5(10-3-4)2-7(13-6)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJDFHIBZRMVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of furo[3,2-b]pyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted furo[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid has been investigated for its potential therapeutic properties:
- Anti-Cancer Activity: Research indicates that this compound may inhibit cancer cell proliferation through interactions with specific kinases involved in tumor growth. For instance, studies have shown its effectiveness against various cancer cell lines by targeting signaling pathways crucial for cell survival and proliferation.
- Anti-Inflammatory Effects: The compound has been explored for its ability to modulate inflammatory pathways, making it a candidate for treating diseases characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
The unique structure of this compound allows it to interact with various biological targets:
- Enzyme Inhibition: The compound acts as an enzyme inhibitor, which is critical in drug development targeting specific enzymatic pathways. It has shown promise in inhibiting enzymes that are overactive in certain diseases .
Material Science
In addition to its biological applications, this compound is utilized in materials science:
- Development of Agrochemicals: Its chemical properties allow it to be used in the synthesis of agrochemicals that enhance crop yield and resistance to pests.
- Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with specific functionalities, contributing to advancements in materials science and engineering.
Case Studies
Case Study 1: Anti-Cancer Research
A recent study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), leading to apoptosis through the activation of caspase pathways. This research highlights the compound's potential as a lead candidate for developing new anticancer therapies.
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a reduction in inflammatory markers and joint swelling when treated with this compound, suggesting its therapeutic potential for inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Bromofuro[3,2-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but studies often focus on its ability to inhibit specific enzymes or interfere with cellular processes.
Comparison with Similar Compounds
Physical Properties :
- Melting Point : >300°C (decomposes)
- Molecular Weight : 242.04 g/mol
- Spectral Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of the carboxylic acid (-COOH) and bromine substituent .
Structural and Functional Group Comparisons
Physicochemical Properties
- Melting Points: this compound: >300°C 6-Bromopicolinic acid: ~270°C (decomposes) Thieno[2,3-b]pyridine-2-carboxylic acid: 293–294°C 3-Bromo-6-chloro-2-pyridinecarboxylic acid: Not reported, but likely lower due to reduced symmetry.
- Reactivity: Bromine substituents in this compound enhance electrophilic aromatic substitution (EAS) reactivity compared to methyl or chloro analogs .
Biological Activity
6-Bromofuro[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a fused furan and pyridine ring system with a carboxylic acid functional group. Its molecular formula is C9H6BrN2O2, and it features a bromine atom at the 6-position of the furo[3,2-b]pyridine core. This unique structure contributes to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit key signaling pathways involved in cancer progression. For instance, studies have reported its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer development .
Table 1: Anticancer Activity Data
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 12.5 | COX inhibition |
| Study B | A549 (lung cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
The compound also displays antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including COX and kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study 1 : A study on the effects of the compound on breast cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through the activation of caspase-3.
- Case Study 2 : Another study focused on its antimicrobial efficacy against Mycobacterium tuberculosis, demonstrating that it could reduce bacterial load in infected macrophages.
Q & A
Q. Advanced
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
- Buffering : Use solid-state stabilizers (e.g., calcium carbonate) to neutralize trace acidity.
- Lyophilization : Convert to a stable sodium salt via neutralization with NaOH, followed by lyophilization for long-term storage .
How can X-ray crystallography confirm the molecular structure and regioselectivity of bromination in this compound?
Basic
Single-crystal X-ray diffraction resolves the bromine atom’s position and confirms the carboxylic acid’s orientation. For example, in related bromopyridinecarboxylic acids, crystallography reveals bond angles (C-Br ≈ 1.9 Å) and hydrogen-bonding networks (O–H···O) that stabilize the crystal lattice. Crystallize the compound in a slow-evaporating solvent (e.g., ethanol/water) to obtain diffraction-quality crystals .
What computational methods predict the reactivity and coupling sites of this compound in cross-coupling reactions?
Q. Advanced
- DFT Calculations : Evaluate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom’s electron-withdrawing effect directs coupling to the 3-position of the pyridine ring.
- Molecular Electrostatic Potential (MEP) Maps : Highlight regions of high electron density for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Docking Studies : Predict binding affinities if the compound is used in drug discovery .
What spectroscopic methods are essential for characterizing the purity and structure of this compound?
Q. Basic
- and NMR : Key signals include a downfield-shifted carboxylic proton (δ 12–14 ppm) and aromatic protons (δ 7–8 ppm).
- IR Spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
How can researchers mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?
Q. Advanced
- Temperature Control : Maintain reactions below 50°C to prevent thermal decarboxylation.
- Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) using SOCl₂/MeOH before bromination.
- Catalytic Systems : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in cross-couplings .
What are the primary applications of this compound in pharmaceutical intermediate synthesis?
Basic
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki), while the carboxylic acid enables amide bond formation. It is used to synthesize kinase inhibitors and anti-inflammatory agents, where the fused furopyridine core enhances target binding .
What strategies resolve conflicting literature data on the solubility of this compound in various solvents?
Q. Advanced
- Solubility Screening : Test in DMSO, DMF, THF, and aqueous buffers (pH 1–14) using UV-Vis spectroscopy.
- Hansen Solubility Parameters : Compare experimental solubility with HSP values to identify optimal solvents.
- Co-solvent Systems : Use ethanol/water mixtures to enhance solubility while avoiding precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
